molecular formula C5H3BrClNO B1331433 3-Bromo-4-chloropyridine 1-oxide CAS No. 99839-30-2

3-Bromo-4-chloropyridine 1-oxide

Cat. No.: B1331433
CAS No.: 99839-30-2
M. Wt: 208.44 g/mol
InChI Key: BHIIQGLVEGETEL-UHFFFAOYSA-N
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Description

3-Bromo-4-chloropyridine 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloropyridine 1-oxide typically involves the halogenation of pyridine derivatives. One common method is the reaction of 4-chloropyridine 1-oxide with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atom at the 3-position with a bromine atom .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloropyridine 1-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Bromo-4-chloropyridine 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloropyridine 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing the oxidative state of biological molecules. Additionally, the bromine and chlorine substituents can modulate the compound’s reactivity and binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chloropyridine: Lacks the N-oxide functional group, resulting in different chemical reactivity and applications.

    4-Chloro-3-nitropyridine: Contains a nitro group instead of a bromine atom, leading to distinct chemical properties and uses.

    3-Bromo-4-fluoropyridine:

Uniqueness

3-Bromo-4-chloropyridine 1-oxide is unique due to the presence of both bromine and chlorine substituents along with the N-oxide functional group. This combination imparts distinctive chemical properties, making it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

3-bromo-4-chloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-3-8(9)2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIIQGLVEGETEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1Cl)Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355741
Record name 3-bromo-4-chloropyridine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99839-30-2
Record name 3-bromo-4-chloropyridine-N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a well stirred solution of 3-bromo-4-nitro pyridine (12.0 g, 54.794 mmol) in methanol (120 mL) was bubbled dry hydrochloride gas at about 0-5° C. for about 1-2-hours. The reaction mixture was then stirred at ambient temperature for about 6-8 hours. The solvent was evaporated under reduced pressure, the residue obtained was diluted with 20% aqueous solution of sodium hydroxide (100 mL) and extracted with dichloromethane (3×100 mL). The combined organic layer was washed with water and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give 3-bromo-4-chloro-pyridine-N-oxide as an off-white crystalline solid.
Quantity
12 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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